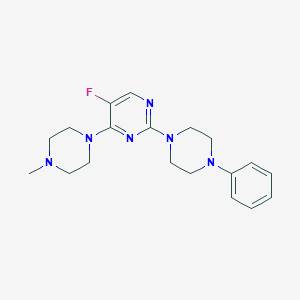
5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution reactions.
Introduction of Piperazine Groups: The piperazine moieties can be introduced through nucleophilic substitution reactions using 4-methylpiperazine and 4-phenylpiperazine.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moieties.
Reduction: Reduction reactions could be used to modify the functional groups on the piperazine rings.
Substitution: The pyrimidine core can undergo various substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methyl-1-piperazinyl)-2-(4-phenyl-1-piperazinyl)pyrimidine: Lacks the fluorine atom.
5-Fluoro-2-(4-phenyl-1-piperazinyl)pyrimidine: Lacks one of the piperazine moieties.
Uniqueness
The presence of both piperazine moieties and the fluorine atom in 5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine may confer unique biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H25FN6 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
5-fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C19H25FN6/c1-23-7-9-25(10-8-23)18-17(20)15-21-19(22-18)26-13-11-24(12-14-26)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
Clave InChI |
FMELALYLOZMLJI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC(=NC=C2F)N3CCN(CC3)C4=CC=CC=C4 |
SMILES canónico |
CN1CCN(CC1)C2=NC(=NC=C2F)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-bromo-6-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B328142.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetamide](/img/structure/B328145.png)
![N-(3-methylphenyl)-2-[3-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetamide](/img/structure/B328146.png)
![2-[2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B328148.png)
![N-(3-chloro-4-methylphenyl)-2-[4-chloro-2-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetamide](/img/structure/B328150.png)
![[4-Chloro-2-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetic acid](/img/structure/B328151.png)
![N-phenyl-2-[3-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetamide](/img/structure/B328153.png)
![2-[4-bromo-2-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B328156.png)
![[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid](/img/structure/B328157.png)
![2-[4-bromo-2-(10-ethyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B328159.png)
![2-[4-chloro-2-(10-ethyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B328161.png)
![2-[2-bromo-4-(10-ethyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-phenylacetamide](/img/structure/B328162.png)
![N-(3-chloro-4-methylphenyl)-2-[2,6-dichloro-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetamide](/img/structure/B328163.png)
![{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid](/img/structure/B328164.png)
